N,N,N-Triethyl-1-dodecylammonium
Description
N,N,N-Triethyl-1-dodecylammonium is a quaternary ammonium compound (QAC) featuring a dodecyl (C12) alkyl chain attached to a nitrogen center substituted with three ethyl groups. While direct physicochemical or biological data for this specific compound are sparse in the provided evidence, its structural analogs—such as N,N,N-trimethyldodecylammonium chloride ()—suggest it functions as a cationic surfactant. QACs of this type are widely used as antimicrobial agents, phase-transfer catalysts, and stabilizers in industrial and pharmaceutical applications due to their amphiphilic nature and positive charge .
Properties
CAS No. |
18144-34-8 |
|---|---|
Molecular Formula |
C18H40N+ |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
dodecyl(triethyl)azanium |
InChI |
InChI=1S/C18H40N/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4/h5-18H2,1-4H3/q+1 |
InChI Key |
DGJUONISEWDPFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC |
Other CAS No. |
18144-34-8 |
Related CAS |
18186-71-5 (bromide) 23358-96-5 (chloride) |
Synonyms |
C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
- N,N,N-Trimethyldodecylammonium chloride (): This analog replaces the triethyl groups with trimethyl substituents. For example, N,N,N-trimethyldodecylammonium chloride has a molecular formula of C₁₅H₃₄ClN and is widely used in disinfectants due to its balanced hydrophobicity .
- Dimethyldioctadecylammonium chloride (DODAC) ():
DODAC features two octadecyl (C18) chains and two methyl groups. The longer alkyl chains increase hydrophobicity, making it less water-soluble but more effective in lipid-rich environments (e.g., fabric softeners). In contrast, N,N,N-triethyl-1-dodecylammonium’s single C12 chain and triethyl groups may offer intermediate solubility and membrane-disruptive properties . - Gemini Surfactants (): Ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromide) (Compound 5 in ) is a dimeric QAC with two dodecyl chains linked by a spacer. Such structures exhibit lower critical micelle concentrations (CMCs) and superior antifungal activity compared to mono-QACs. This compound, as a monomeric QAC, likely has a higher CMC and reduced antimicrobial potency .
Physicochemical Properties
- Solubility :
Substituent bulkiness and alkyl chain length inversely correlate with aqueous solubility. For instance, N,N,N-trimethyldodecylammonium chloride is highly soluble in water due to its compact methyl groups, while DODAC’s dual C18 chains limit solubility . This compound’s triethyl groups may reduce solubility compared to trimethyl analogs but improve compatibility with organic solvents. - Melting Points: reports that polymethylene-bis-QACs with longer spacers (e.g., hexamethylene derivatives) have higher melting points (186–187°C). Mono-QACs like this compound likely exhibit lower melting points due to reduced molecular symmetry .
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